4-(4-Methylbenzoselenoyl)morpholine
Description
4-(4-Methylbenzoselenoyl)morpholine (CAS: 139546-54-6) is a selenium-containing morpholine derivative with the molecular formula C₁₂H₁₅NOSe and a molecular weight of 268.21 g/mol . Structurally, it features a morpholine ring attached to a 4-methyl-substituted benzoselenoyl group. The benzoselenoyl moiety comprises a benzene ring linked to a selenocarbonyl (C=Se) group, which distinguishes it from sulfur- or oxygen-containing analogs.
Properties
Molecular Formula |
C12H15NOSe |
|---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
(4-methylphenyl)-morpholin-4-ylmethaneselone |
InChI |
InChI=1S/C12H15NOSe/c1-10-2-4-11(5-3-10)12(15)13-6-8-14-9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
OWZWESZMCMQGSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=[Se])N2CCOCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=[Se])N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Functional Group Variations
Selenium vs. Sulfur-containing compounds are more common in pharmaceuticals (e.g., protease inhibitors) due to better stability. N-Methylmorpholine N-oxide (N-oxide) : The polar N-oxide group enhances solubility in polar solvents, making it useful as an oxidizing agent or cellulose solvent. Unlike the selenoyl group, it lacks a conjugated aromatic system.
Electron-Donating vs. Electron-Withdrawing Substituents 4-(4-Nitrobenzyl)morpholine : The nitro group is strongly electron-withdrawing, which could stabilize negative charges or direct electrophilic substitution reactions. This contrasts with the electron-donating methyl group in this compound.
Aromatic vs. Aliphatic Substituents 4-Tolyl-morpholine : The tolyl group (methylbenzene) lacks the selenoyl functional group, resulting in lower molecular weight and increased lipophilicity. Such compounds may serve as intermediates in ligand design.
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